B613333 Boc-D-Gln(Xan)-OH CAS No. 99092-88-3

Boc-D-Gln(Xan)-OH

Cat. No.: B613333
CAS No.: 99092-88-3
M. Wt: 426.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Gln(Xan)-OH, also known as Nα-tert-butoxycarbonyl-D-glutamine xanthyl ester, is a derivative of the amino acid glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the xanthyl group provides additional protection to the amino acid, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Scientific Research Applications

Boc-D-Gln(Xan)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of biopharmaceuticals and diagnostic reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Gln(Xan)-OH typically involves the protection of the amino group of D-glutamine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the xanthyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Gln(Xan)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and DMAP.

    Hydrolysis: Cleavage of the xanthyl ester under basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: Diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.

    Hydrolysis: Sodium hydroxide in water.

Major Products Formed

    Deprotection: D-glutamine.

    Coupling: Peptides with Boc-D-Gln as a residue.

    Hydrolysis: D-glutamine and xanthyl alcohol.

Mechanism of Action

The mechanism of action of Boc-D-Gln(Xan)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group for nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Gln-ONp: Nα-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester.

    Boc-D-Gln-Merrifield resin: Nα-tert-butoxycarbonyl-D-glutamine attached to Merrifield resin.

Uniqueness

Boc-D-Gln(Xan)-OH is unique due to the presence of the xanthyl ester, which provides additional stability and protection compared to other protecting groups like 4-nitrophenyl ester. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIDGIJEPOSLL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654149
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99092-88-3
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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